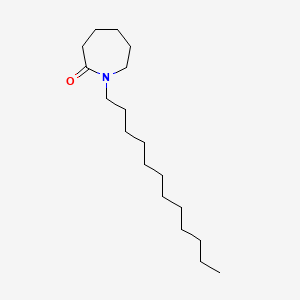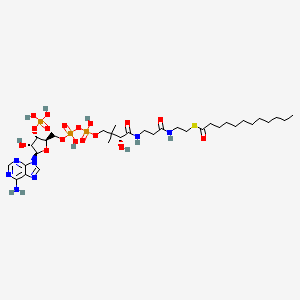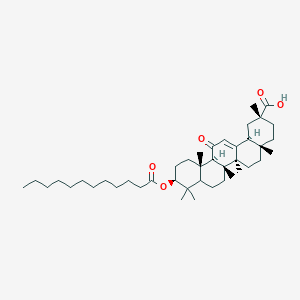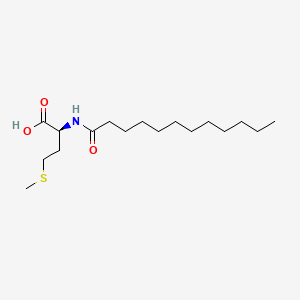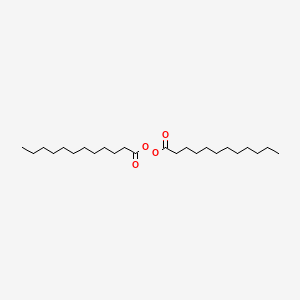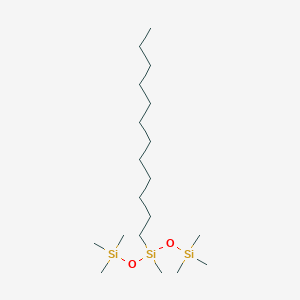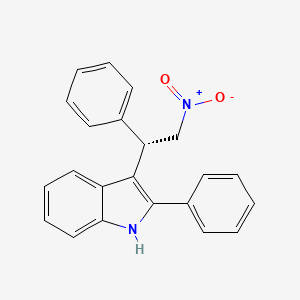
GAT229
科学研究应用
GAT229 具有广泛的科学研究应用:
化学: 用作研究大麻素受体调节的工具。
生物学: 研究其在调节神经递质释放和突触可塑性中的作用。
医学: 探索其在神经退行性疾病、疼痛管理和眼压升高的潜在治疗应用。
工业: 用于开发针对大麻素受体的新的药理学药物 .
作用机制
GAT229 通过与大麻素受体 1 (CB1) 上的变构位点结合而发挥作用。这种结合增强了受体对内源性和外源性激动剂的反应,而不会直接激活受体。 分子靶标包括 CB1 受体,所涉及的途径包括 G 蛋白偶联受体信号传导的调节,导致神经递质释放和突触活性的变化 .
准备方法
合成路线和反应条件
GAT229 的合成涉及吲哚核心结构的形成,然后引入硝基苯乙基。反应通常从制备 2-苯基-1H-吲哚开始,然后进行硝化,然后还原以引入硝基苯乙基。 具体的反应条件,如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保一致性和质量。 该化合物通常以固体形式生产,并在低温下储存以保持稳定性 .
化学反应分析
反应类型
GAT229 经历各种化学反应,包括:
氧化: 在特定条件下,硝基可以还原为胺。
还原: 硝基可以使用还原剂,例如在催化剂存在下氢气,还原为胺。
取代: 苯基可以进行亲电取代反应
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂,例如带有钯催化剂的氢气或氢化锂铝。
主要产品
还原: 主要产物是相应的胺衍生物。
相似化合物的比较
类似化合物
GAT211: GAT229 及其 R-(+)-对映异构体的消旋体混合物。
GAT228: GAT211 的 R-(+)-对映异构体,它充当部分变构激动剂,具有弱的正变构调节活性。
ZCZ011: CB1 受体的另一个正变构调节剂 .
独特性
This compound 的独特性在于它能够增强 CB1 激动剂的结合和活性,而没有内在活性。 这种特性使其成为研究大麻素受体调节和探索与直接激动剂相比具有减少副作用的治疗应用的宝贵工具 .
属性
IUPAC Name |
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


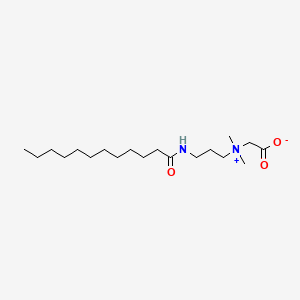
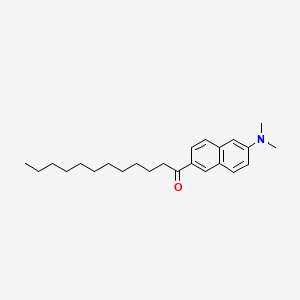


![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol](/img/structure/B1674562.png)
![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
